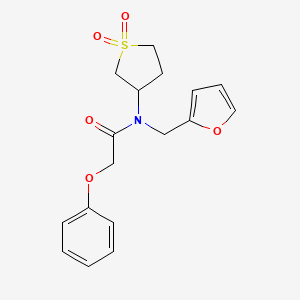

![molecular formula C13H8N4S B5550527 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile" belongs to the class of thieno[2,3-b]pyridines, which are compounds of interest due to their wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

- The synthesis of thieno[2,3-b]pyridine derivatives involves the reaction of various precursors, including sulfanyl pyridine carbonitriles, chloroacetonitrile, and chloroacetamide (Abdel-rahman et al., 2003).

- A scalable synthesis method has been reported using 2-aminothiophene-3-carboxylate esters, with a key step being thermally promoted elimination/decarboxylation followed by nucleophilic cyclization (Tumey et al., 2008).

Molecular Structure Analysis

- The molecular structure of thieno[2,3-b]pyridine derivatives is characterized using various techniques like single crystal X-ray diffraction, which helps in understanding the compound's spatial configuration (Ganapathy et al., 2015).

Chemical Reactions and Properties

- Thieno[2,3-b]pyridines undergo various chemical reactions including reaction with chloroacetonitrile, yielding a range of products which can be further processed to obtain desired compounds (Abdel-rahman et al., 2003).

Physical Properties Analysis

- These compounds exhibit distinct physical properties like crystalline structures, which are crucial for their applications in material science and pharmaceuticals (Ganapathy et al., 2015).

Chemical Properties Analysis

- The chemical properties of thieno[2,3-b]pyridines, such as reactivity and stability, are influenced by their molecular structure and the nature of substituents on the pyridine ring. These properties are essential for their potential use in various chemical reactions and as intermediates in drug synthesis (Abdel-rahman et al., 2003).

科学的研究の応用

Synthesis and Structural Analysis

Research has been conducted on synthesizing thieno[2,3-b]pyridine derivatives, including efforts to create new compounds with potential biological activities. For instance, the synthesis of some fused heterocycles based on thieno[2,3-b]pyridine demonstrated antimicrobial and antifungal activities, showcasing the therapeutic potential of these compounds (El-Essawy et al., 2010). Another study presented a scalable preparation method for 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, highlighting a synthesis route that may be useful for producing key intermediates in the development of kinase inhibitors (Tumey et al., 2008).

Antimicrobial and Antifungal Applications

Compounds based on thieno[2,3-b]pyridine have shown promising antimicrobial and antifungal properties. Research into the synthesis of new derivatives and their biological effects has expanded the understanding of how these compounds can be applied in treating infections. For example, derivatives incorporating 1H-benzotriazole demonstrated significant antimicrobial and antifungal activities, opening avenues for new therapeutic agents (Al-Omran et al., 2002).

Enzyme Inhibition for Therapeutic Applications

The modification of thieno[2,3-b]pyridine-6-carbonitriles has been explored for the inhibition of specific enzymes, such as Src kinase, which is important in cancer research. Studies on the structure-activity relationships of these compounds have led to insights into optimizing their inhibitory activity, suggesting potential applications in cancer therapy (Boschelli et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c14-7-11-12(15)9-1-2-10(17-13(9)18-11)8-3-5-16-6-4-8/h1-6H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLIQFVAHIFTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(S2)C#N)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)